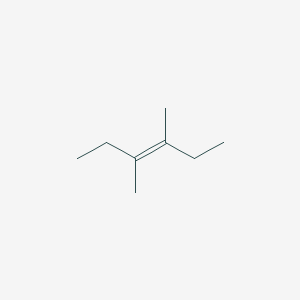

3,4-Dimethyl-3-hexene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3,4-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUXVDJHGIEBAA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C)/CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067582, DTXSID301311807 | |

| Record name | 3-Hexene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3,4-Dimethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-88-0, 30951-95-2 | |

| Record name | (3E)-3,4-Dimethyl-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3,4-Dimethylhex-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3,4-Dimethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,4-dimethylhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethyl-3-hexene, a tetrasubstituted alkene existing as two geometric isomers, (E) and (Z). This document details the physicochemical properties, synthesis, and reactivity of these isomers. Experimental protocols for the determination of key physical properties and for the synthesis of this compound via acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol are provided. Due to its nature as a simple hydrocarbon, significant biological activities relevant to drug development are not reported for this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Introduction

This compound (C₈H₁₆) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the third position of a six-carbon chain, with methyl groups attached to the third and fourth carbon atoms. The presence of two different substituents on each of the doubly bonded carbons gives rise to geometric isomerism, resulting in the existence of (E)-3,4-dimethyl-3-hexene (trans) and (Z)-3,4-dimethyl-3-hexene (cis). The spatial arrangement of the ethyl and methyl groups across the double bond significantly influences the physical and chemical properties of these isomers. This guide aims to provide a detailed technical resource on these properties for research and development applications.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized below. The data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound Isomers

| Property | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene |

| CAS Number | 19550-88-0[1] | 19550-87-9[1] |

| Molecular Formula | C₈H₁₆[1] | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid |

| Density | 0.743 g/cm³ (estimate)[1] | 0.729 g/cm³ |

| Boiling Point | 120.2 °C (estimate)[1] | 122 °C at 760 mmHg |

| Melting Point | -103.01 °C (estimate)[1] | -103.01 °C (estimate) |

| Flash Point | 15.6 °C | Not available |

| Refractive Index | 1.419 | Not available |

Table 2: Spectroscopic Data of this compound Isomers

| Spectroscopic Data | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene |

| ¹H NMR | Predicted shifts | Predicted shifts |

| ¹³C NMR | Predicted shifts | Predicted shifts |

| IR Spectrum | Characteristic C=C stretch, C-H stretch and bend | Characteristic C=C stretch, C-H stretch and bend |

| Mass Spectrum | Molecular ion (m/z = 112) and fragmentation pattern | Molecular ion (m/z = 112) and fragmentation pattern |

Synthesis and Reactivity

Synthesis

A primary and well-documented method for the synthesis of this compound is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.[2] This reaction typically proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate. Due to the steric hindrance between the alkyl groups, the formation of the more stable (E)-isomer is generally favored.[2]

The precursor, 3,4-dimethyl-3-hexanol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-methyl-2-pentanone.

Caption: Synthesis pathway for this compound.

Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

-

Hydrogenation: In the presence of a catalyst such as platinum, palladium, or nickel, this compound can be hydrogenated to form 3,4-dimethylhexane.

-

Halogenation: It reacts with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a carbocation intermediate to yield a haloalkane.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-3-hexanol

Materials:

-

3,4-dimethyl-3-hexanol

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous calcium chloride

-

Sodium bicarbonate solution (5%)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

Place 20 g of 3,4-dimethyl-3-hexanol into a 100 mL round-bottom flask.

-

Slowly add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the flask while cooling it in an ice bath.

-

Add a few boiling chips to the mixture.

-

Set up a simple distillation apparatus with the flask, a condenser, and a receiving flask.

-

Heat the mixture gently using a heating mantle. The alkene product will distill as it is formed.

-

Collect the distillate, which will consist of the alkene and water.

-

Transfer the distillate to a separatory funnel and wash it with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with 20 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final distillation to purify the this compound, collecting the fraction that boils at the expected temperature.

Determination of Boiling Point

Materials:

-

Thiele tube or other heating apparatus

-

Thermometer

-

Capillary tube

-

Sample of this compound

Procedure:

-

Attach a small test tube containing about 0.5 mL of the liquid sample to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heat the apparatus gradually in a Thiele tube filled with mineral oil.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample on the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the focus to obtain a clear borderline between the light and dark fields in the eyepiece.

-

Align the borderline with the crosshairs.

-

Read the refractive index from the scale.

Caption: General experimental workflow.

Biological Activity

As a simple, non-functionalized alkene, this compound is not expected to exhibit significant biological activity and is not a common scaffold in drug development. Literature searches have not revealed any notable pharmacological or biological signaling pathways involving this compound. Its primary relevance in a pharmaceutical context would be as a potential, non-polar starting material or intermediate in the synthesis of more complex molecules.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key chemical and physical properties of (E)- and (Z)-3,4-dimethyl-3-hexene. The synthesis via acid-catalyzed dehydration of the corresponding alcohol is a standard method, yielding predominantly the more stable (E)-isomer. The reactivity is characteristic of an alkene, centered on the electron-rich double bond. The provided experimental protocols offer a basis for the synthesis and characterization of this compound in a laboratory setting. While lacking significant biological activity, a thorough understanding of its chemical properties is valuable for its potential use in synthetic organic chemistry.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexene

This technical guide provides a comprehensive overview of 3,4-dimethyl-3-hexene, including its chemical properties, synthesis, and characteristic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an eight-carbon alkene that exists as two geometric isomers: (E)-3,4-dimethyl-3-hexene (trans) and (Z)-3,4-dimethyl-3-hexene (cis). The general CAS number for the mixture of isomers is 30951-95-2.

Table 1: CAS Numbers and Synonyms for this compound Isomers

| Isomer | CAS Number | Synonyms |

| (E)-3,4-dimethyl-3-hexene | 19550-88-0 | trans-3,4-Dimethyl-3-hexene, (3E)-3,4-Dimethylhex-3-ene |

| (Z)-3,4-dimethyl-3-hexene | 19550-87-9 | cis-3,4-Dimethyl-3-hexene, (3Z)-3,4-Dimethyl-3-hexene |

| Mixture of (E) and (Z) | 30951-95-2 | 3,4-Dimethylhexene-3 |

Table 2: Physicochemical Properties of this compound Isomers

| Property | (E)-3,4-dimethyl-3-hexene | (Z)-3,4-dimethyl-3-hexene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol |

| Boiling Point | 122 °C at 760 mmHg (estimated) | No data available |

| Melting Point | -103.01 °C (estimated) | No data available |

| Density | 0.729 g/cm³ (estimated) | No data available |

| Refractive Index | 1.4280 (estimated) | No data available |

| Vapor Pressure | 17.1 mmHg at 25 °C | No data available |

| Flash Point | 15.6 °C | No data available |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-dimethyl-3-hexanol with an acid catalyst, leading to dehydration. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions.

Another synthetic approach involves the reaction of 2-butene with bromine to form 2,3-dibromobutane, followed by reaction with ethylmagnesium bromide. However, this method is less efficient due to competing elimination reactions and metathesis of the Grignard reagent.

A more effective synthesis can be achieved by coupling two molecules of 2-butene, where one is converted into an electrophile and the other into a nucleophile.

Chemical Reactions

Hydrogenation

The hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield 3,4-dimethylhexane. This reaction effectively saturates the alkene.

Experimental Protocol for Hydrogenation:

A general procedure for the hydrogenation of an alkene like this compound is as follows:

-

Catalyst Preparation: In a reaction vessel, a catalytic amount of palladium on carbon (typically 5-10% by weight of the alkene) is suspended in a suitable solvent, such as ethanol or ethyl acetate.

-

Reaction Setup: The alkene is added to the suspension. The reaction vessel is then connected to a hydrogen source and purged to remove air.

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by distillation or column chromatography.

Hydrohalogenation

The reaction of this compound with hydrogen halides (e.g., HCl, HBr) results in the formation of a haloalkane. This reaction proceeds via an electrophilic addition mechanism. The addition of the hydrogen and the halogen occurs across the double bond.

Experimental Protocol for Hydrohalogenation:

A general procedure for the hydrohalogenation of an alkene is as follows:

-

Reactant Preparation: The alkene is dissolved in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel.

-

Reagent Addition: The hydrogen halide, either as a gas bubbled through the solution or as a solution in a solvent like acetic acid, is added to the alkene solution. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction: The reaction mixture is stirred for a period of time, which can range from minutes to hours, depending on the reactivity of the alkene and the specific hydrogen halide used.

-

Monitoring: The progress of the reaction can be monitored by TLC or GC.

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 112, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and a C=C stretching vibration for the double bond in the region of 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will show distinct signals for the different methyl and ethyl groups, with the chemical shifts being influenced by the geometry (E or Z) of the double bond.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The related compound, 3,4-dimethylhexane, is classified as a highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.

An In-depth Technical Guide to the Molecular Structure of 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3,4-Dimethyl-3-hexene. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] It exists as two geometric isomers, (E)-3,4-Dimethyl-3-hexene and (Z)-3,4-Dimethyl-3-hexene, due to the restricted rotation around the carbon-carbon double bond. The physical and chemical properties of these isomers are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆[1][2] |

| Molecular Weight | 112.21 g/mol [1] |

| Isomers | (E)-3,4-Dimethyl-3-hexene, (Z)-3,4-Dimethyl-3-hexene |

Table 1: General Chemical Identifiers for this compound

| Property | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene |

| CAS Number | 19550-88-0[3] | 19550-87-9[1] |

| Synonyms | trans-3,4-Dimethyl-3-hexene | cis-3,4-Dimethyl-3-hexene[1] |

| Boiling Point | Not Available | Not Available |

| Density | Not Available | Not Available |

Table 2: Physical Properties of (E)- and (Z)-3,4-Dimethyl-3-hexene Isomers

Molecular Structure and Geometry

The core of this compound's structure is a six-carbon chain with a double bond between the third and fourth carbon atoms. Each of these doubly bonded carbons is also attached to a methyl group. The arrangement of the ethyl and methyl groups around the double bond defines the E and Z stereoisomers.

| Parameter | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |

| C=C Bond Length | ~1.34 Å | ~1.34 Å |

| C-C Single Bond Length | ~1.52 Å | ~1.52 Å |

| C-H Bond Length | ~1.09 Å | ~1.09 Å |

| C=C-C Bond Angle | ~124° | ~122° |

| H-C-H Bond Angle | ~109.5° | ~109.5° |

Table 3: Predicted Molecular Geometry of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic data based on known values for similar compounds and spectral databases.

Mass Spectrometry (MS)

The mass spectrum of (Z)-3,4-dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center.[4] The molecular ion peak is expected at m/z = 112.

Infrared (IR) Spectroscopy

The IR spectrum of alkenes is characterized by specific vibrational modes. For this compound, the key absorption bands are predicted as follows, with data for the related compound 3,4-diethyl-3-hexene provided for reference.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2850 | Strong | C-H stretch (sp³) |

| ~1670-1640 | Medium (variable) | C=C stretch |

| ~1460 | Medium | CH₂ bend |

| ~1375 | Medium | CH₃ bend |

Table 4: Predicted Infrared Spectroscopy Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Predicted chemical shifts for ¹H and ¹³C NMR are presented below. Note that the chemical shifts for the ethyl and methyl groups will differ slightly between the (E) and (Z) isomers due to different steric environments.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.0 | Quartet | 4H | -CH₂- (Ethyl) |

| ~1.6 | Singlet | 6H | -CH₃ (vinylic) |

| ~0.9 | Triplet | 6H | -CH₃ (Ethyl) |

Table 5: Predicted ¹H NMR Data for this compound

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~130 | C=C |

| ~25 | -CH₂- (Ethyl) |

| ~20 | -CH₃ (vinylic) |

| ~14 | -CH₃ (Ethyl) |

Table 6: Predicted ¹³C NMR Data for this compound

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.[6] This reaction typically proceeds via an E1 elimination mechanism.

Caption: Synthesis of this compound via alcohol dehydration.

Reactivity

The double bond in this compound is the center of its reactivity, making it susceptible to electrophilic addition reactions.

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to 3,4-dimethylhexane.

Caption: Hydrogenation of this compound.

-

Hydrohalogenation: The reaction with hydrogen halides (e.g., HCl, HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a tertiary haloalkane.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-3-hexanol

This protocol is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

-

3,4-dimethyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus and heat the mixture to distill the alkene product as it forms. The boiling point of the product is expected to be lower than the starting alcohol.

-

Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Perform a final distillation to purify the this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

NMR Spectroscopy (General Protocol):

-

Dissolve 5-10 mg of the purified this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (General Protocol):

-

Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

-

Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (General Protocol):

-

Introduce a small amount of the sample into a mass spectrometer, typically via a gas chromatography (GC-MS) system.

-

Obtain the mass spectrum using electron ionization (EI).

References

- 1. (Z)-3,4-dimethylhex-3-ene | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. (E)-3,4-Dimethylhex-3-ene | C8H16 | CID 3034312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 5. 3,4-Diethyl-3-hexene [webbook.nist.gov]

- 6. homework.study.com [homework.study.com]

An In-depth Technical Guide to (Z)-3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer (Z)-3,4-dimethyl-3-hexene, a tetrasubstituted alkene of interest in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and reactivity, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

(Z)-3,4-Dimethyl-3-hexene, also known as cis-3,4-dimethyl-3-hexene, is a volatile, flammable liquid.[1] As a tetrasubstituted alkene, its stability is a subject of interest, though generally, the more substituted an alkene, the more stable it is due to hyperconjugation.[2] However, in the case of geometric isomers, the trans (or E) isomer is typically more stable than the cis (or Z) isomer due to reduced steric strain.[2]

Table 1: Physicochemical Properties of (Z)-3,4-Dimethyl-3-hexene

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 19550-87-9 | [1] |

| IUPAC Name | (3Z)-3,4-Dimethylhex-3-ene | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Colorless liquid (presumed) |

Spectroscopic Data

The structural elucidation of (Z)-3,4-dimethyl-3-hexene relies on various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: Mass Spectrometry Data for (Z)-3,4-Dimethyl-3-hexene

| m/z | Putative Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

| Data sourced from NIST Mass Spectrometry Data Center.[3] |

Table 3: Infrared (IR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-hexene

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2965 | C-H stretch (sp³) |

| ~2875 | C-H stretch (sp³) |

| ~1460 | C-H bend (CH₂/CH₃) |

| ~1380 | C-H bend (CH₃) |

| ~1670 | C=C stretch (alkene) |

| Data is based on typical values for similar alkenes.[4] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-hexene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.65 | s | - | =C-CH₃ |

| ¹H | ~2.05 | q | ~7.5 | =C-CH₂-CH₃ |

| ¹H | ~1.00 | t | ~7.5 | =C-CH₂-CH₃ |

| ¹³C | ~12.5 | - | - | =C-CH₂-C H₃ |

| ¹³C | ~20.0 | - | - | =C-CH₃ |

| ¹³C | ~25.0 | - | - | =C-C H₂-CH₃ |

| ¹³C | ~130.0 | - | - | C =C |

| Note: The NMR data presented here are predicted values based on standard chemical shift tables and spectral data of analogous compounds. Experimental verification is recommended. |

Synthesis of (Z)-3,4-Dimethyl-3-hexene

The stereoselective synthesis of tetrasubstituted Z-alkenes presents a challenge in organic synthesis due to the inherent steric hindrance.[5] The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules, is a powerful method for the synthesis of sterically hindered alkenes, including symmetrical tetrasubstituted alkenes.[6]

Experimental Protocol: McMurry Coupling of 3-Pentanone

This protocol describes the synthesis of (Z)-3,4-dimethyl-3-hexene via the McMurry coupling of 3-pentanone.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Dry Tetrahydrofuran (THF)

-

3-Pentanone

-

Pyridine (optional, as a catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Silica gel for column chromatography

-

Hexane (as eluent)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Under an inert atmosphere (Argon or Nitrogen), a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with zinc powder (4 equivalents relative to the ketone).

-

Dry THF is added to the flask to create a slurry.

-

The slurry is cooled in an ice bath, and titanium(IV) chloride (2 equivalents) is added dropwise via a syringe or dropping funnel. The reaction is exothermic and should be controlled.

-

After the addition is complete, the mixture is heated to reflux for 1-2 hours. The color of the slurry will turn from a yellowish-brown to black, indicating the formation of the active low-valent titanium species.

-

-

McMurry Coupling Reaction:

-

The black slurry of the low-valent titanium reagent is cooled to room temperature.

-

A solution of 3-pentanone (1 equivalent) in dry THF is added dropwise to the stirred slurry.

-

The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution.

-

The mixture is stirred for another 30 minutes and then filtered through a pad of Celite® to remove the titanium oxides. The filter cake is washed with diethyl ether or pentane.

-

The organic layer is separated from the aqueous layer, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, which will likely be a mixture of (Z)- and (E)-3,4-dimethyl-3-hexene, is purified by silica gel column chromatography using hexane as the eluent. The two isomers may have very similar retention factors, so careful chromatography is required. Alternatively, preparative gas chromatography can be employed for separation.

-

Reactivity of (Z)-3,4-Dimethyl-3-hexene

The reactivity of (Z)-3,4-dimethyl-3-hexene is primarily dictated by the presence of the electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as HCl or HBr, to (Z)-3,4-dimethyl-3-hexene proceeds via a carbocation intermediate.[7] The initial protonation of the double bond can occur from either face, leading to the formation of a tertiary carbocation. Subsequent attack by the halide anion can also occur from either face of the planar carbocation. This results in the formation of a racemic mixture of two enantiomers of 3-halo-3,4-dimethylhexane. Due to the symmetry of the starting alkene, the initial protonation at either C3 or C4 leads to the same carbocation intermediate.

Visualizations

Synthesis Pathway

Caption: McMurry coupling for the synthesis of (Z)-3,4-Dimethyl-3-hexene.

Reaction Mechanism: Electrophilic Addition of HCl

References

- 1. (Z)-3,4-dimethylhex-3-ene | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved The reaction of (Z)-3,4-dimethyl-3-hexene reaction | Chegg.com [chegg.com]

An In-depth Technical Guide to (E)-3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomer (E)-3,4-dimethyl-3-hexene. It covers its physicochemical properties, synthesis and purification methods, detailed spectroscopic analysis, and chemical reactivity. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Physicochemical Properties

(E)-3,4-Dimethyl-3-hexene is a volatile, unsaturated hydrocarbon. Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1][3] |

| Molecular Weight | 112.21 g/mol | [3] |

| CAS Number | 19550-88-0 | [1][3] |

| Boiling Point | 122 °C at 760 mmHg | [1][2] |

| Density | 0.729 g/cm³ | [1][2] |

| Refractive Index | 1.4280 | [1] |

| Flash Point | 15.6 °C | [1][2] |

| Vapor Pressure | 17.1 mmHg at 25°C | [1] |

| LogP | 3.14280 | [1] |

| Melting Point (estimate) | -103.01 °C | [1] |

Stereoisomerism

3,4-Dimethyl-3-hexene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the central carbon-carbon double bond. The relationship between these stereoisomers is depicted in the following diagram.

Caption: Geometric isomers of this compound.

Synthesis and Purification

The synthesis of (E)-3,4-dimethyl-3-hexene can be achieved through various methods, with the Wittig reaction being a common approach for stereoselective alkene synthesis. A generalized workflow for its synthesis and purification is presented below.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a plausible method for the synthesis of (E)-3,4-dimethyl-3-hexene.

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Butan-2-one

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of butan-2-one in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure (E)-3,4-dimethyl-3-hexene.

Spectroscopic Analysis

The structure and purity of (E)-3,4-dimethyl-3-hexene are confirmed through various spectroscopic techniques. A general workflow for spectroscopic analysis is outlined below.

Caption: Workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.65 | s | 6H | =C-CH₃ |

| Protons | ~2.05 | q | 4H | -CH₂- |

| Protons | ~0.95 | t | 6H | -CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbon | ~130 | C=C |

| Carbon | ~25 | -CH₂- |

| Carbon | ~15 | =C-CH₃ |

| Carbon | ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Experimental, Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (sp³) |

| 2875 | Strong | C-H stretch (sp³) |

| 1460 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| ~1670 | Weak | C=C stretch (tetrasubstituted) |

Mass Spectrometry (MS) (Experimental, Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 112 | 30 | [M]⁺ |

| 97 | 100 | [M - CH₃]⁺ |

| 83 | 45 | [M - C₂H₅]⁺ |

| 69 | 80 | [M - C₃H₇]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., hexane) into a gas chromatograph-mass spectrometer (GC-MS).

-

Data Acquisition: Obtain the mass spectrum using electron ionization (EI) at 70 eV.

Chemical Reactions

(E)-3,4-Dimethyl-3-hexene undergoes typical alkene reactions. Due to the steric hindrance around the tetrasubstituted double bond, reactions may require more forcing conditions compared to less substituted alkenes.

Hydrogenation

Catalytic hydrogenation of (E)-3,4-dimethyl-3-hexene yields 3,4-dimethylhexane. The reaction proceeds via syn-addition of hydrogen across the double bond.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

(E)-3,4-Dimethyl-3-hexene

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Procedure:

-

In a suitable reaction vessel, dissolve (E)-3,4-dimethyl-3-hexene in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Remove the solvent under reduced pressure to obtain the crude 3,4-dimethylhexane. Further purification can be achieved by distillation if necessary.

Biological Activity

Currently, there is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of (E)-3,4-dimethyl-3-hexene.

Conclusion

This technical guide has provided a detailed overview of (E)-3,4-dimethyl-3-hexene, focusing on its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The provided data and experimental protocols aim to support researchers in their work with this compound. Further research may explore its potential applications and uncover any latent biological activities.

References

Synthesis of 3,4-Dimethyl-3-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-3-hexene, a valuable alkene in organic synthesis. The primary focus of this document is the detailed methodology for its preparation via the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol, including the synthesis of the precursor alcohol. This guide also presents relevant quantitative data and reaction mechanisms to facilitate a thorough understanding of the synthetic process.

Overview of Synthetic Strategy

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process:

-

Grignard Reaction: Synthesis of the precursor alcohol, 3,4-dimethyl-3-hexanol, through the reaction of a sec-butylmagnesium halide with 2-butanone.

-

Acid-Catalyzed Dehydration: Elimination of water from 3,4-dimethyl-3-hexanol using a strong acid catalyst to yield the target alkene, this compound. This reaction typically produces a mixture of (E) and (Z) stereoisomers.

This approach is favored for its relatively high yields and the ready availability of starting materials.

Experimental Protocols

Synthesis of 3,4-Dimethyl-3-hexanol (Precursor)

This procedure outlines the preparation of the starting alcohol via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Bromobutane (sec-butyl bromide)

-

2-Butanone (methyl ethyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of 2-bromobutane in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

The reaction flask is cooled in an ice bath. A solution of 2-butanone in the anhydrous solvent is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Once the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-dimethyl-3-hexanol.

-

The crude product can be purified by distillation.

Synthesis of this compound (Dehydration)

This protocol details the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Materials:

-

3,4-Dimethyl-3-hexanol

-

Concentrated sulfuric acid or 85% phosphoric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous calcium chloride

Procedure:

-

Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while cooling the flask in an ice bath.

-

Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath.

-

Heat the reaction mixture to distill the alkene product as it is formed. The distillation temperature should be monitored.

-

The collected distillate will contain the alkene and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

The final product can be purified by a final fractional distillation to separate the (E) and (Z) isomers if desired, although their boiling points are very close.

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reported Yield |

| 2-Butanone | C₄H₈O | 72.11 | 79.6 | 0.805 | - |

| 2-Bromobutane | C₄H₉Br | 137.02 | 91.2 | 1.255 | - |

| 3,4-Dimethyl-3-hexanol | C₈H₁₈O | 130.23 | 160-162 | ~0.83 | High |

| (E)-3,4-Dimethyl-3-hexene | C₈H₁₆ | 112.21 | 117-118 | ~0.73 | 82% (as part of a mixture)[1] |

| (Z)-3,4-Dimethyl-3-hexene | C₈H₁₆ | 112.21 | 116-117 | ~0.73 | 14% (as part of a mixture)[1] |

Note: Yields are highly dependent on reaction conditions and purification techniques. The reported yields for the (E) and (Z) isomers are from a specific literature source and may vary.

Reaction Mechanisms and Workflows

Overall Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Mechanism of Acid-Catalyzed Dehydration

The dehydration of 3,4-dimethyl-3-hexanol proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The key steps are outlined below.

The formation of the more stable tertiary carbocation is a key feature of this E1 mechanism. The subsequent removal of a proton from an adjacent carbon atom leads to the formation of the double bond. According to Zaitsev's rule, the more substituted alkene is the major product. In this case, elimination can lead to this compound. The formation of the thermodynamically more stable (E)-isomer is generally favored over the (Z)-isomer due to reduced steric strain.[2]

Conclusion

The synthesis of this compound is reliably achieved through the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. Careful control of reaction conditions, particularly during the Grignard reaction and the distillation steps, is crucial for obtaining good yields and high purity. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals engaged in the synthesis of this and structurally related alkenes. Further optimization of reaction parameters may be necessary to maximize the yield of the desired stereoisomer.

References

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3,4-Dimethyl-3-hexene, a non-polar hydrocarbon. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and theoretical modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes logical diagrams to illustrate workflows.

Core Physical Properties

This compound is an eight-carbon alkene with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1][2] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit slight differences in their physical properties due to their distinct molecular geometries.

Quantitative Data Summary

The physical properties of this compound are summarized in the tables below. Data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary slightly between sources.

Table 1: General Physical Properties of this compound (Isomer Mixture/Unspecified)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [3][4] |

| Molecular Weight | 112.21 g/mol | [1][3] |

| Boiling Point | 120.2°C (estimate) | [3][5] |

| Melting Point | -103.01°C (estimate) | [3][5] |

| Density | 0.7430 g/cm³ | [3][5] |

| Refractive Index | 1.4280 | [3][5] |

Table 2: Isomer-Specific Physical Properties

| Property | (E)-3,4-Dimethyl-3-hexene (trans) | (Z)-3,4-Dimethyl-3-hexene (cis) | Source(s) |

| CAS Number | 19550-88-0 | 19550-87-9 | [4][6] |

| Boiling Point | 122°C at 760 mmHg | 122°C at 760 mmHg | [4][6] |

| Density | 0.729 g/cm³ | 0.729 g/cm³ | [4][6] |

| Refractive Index | 1.4280 | 1.419 | [4][6] |

| Flash Point | 15.6°C | 15.6°C | [4][6] |

| Vapor Pressure | 17.1 mmHg at 25°C | 17.1 mmHg at 25°C | [4][6] |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound follows well-established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, several methods can be employed.

1. Simple Distillation Method: This is a common and effective method when a sufficient quantity of the sample (at least 5 mL) is available.[7][8]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place the liquid sample and a few boiling chips in the distilling flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[7]

-

2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[8]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of the sample is placed in the Durham tube.

-

A capillary tube, sealed at one end, is inverted and placed in the Durham tube.

-

The Durham tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

-

The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh an empty, dry graduated cylinder and record its mass (m₁).[9]

-

Add a known volume (V) of this compound to the graduated cylinder.

-

Weigh the graduated cylinder with the liquid and record the new mass (m₂).[9]

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m/V.[9]

-

For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach a constant temperature, as the refractive index is temperature-dependent.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

-

Read the refractive index value from the scale.

-

Solubility

As a non-polar hydrocarbon, this compound is virtually insoluble in water but is soluble in common non-polar organic solvents such as hexane, benzene, and diethyl ether.[10] This is consistent with the "like dissolves like" principle of solubility.

Concluding Remarks

This guide provides essential physical property data and standardized experimental protocols for this compound. The presented information is critical for its application in chemical synthesis, as a reference standard in analytical chemistry, and in various research contexts. For highly sensitive applications, it is recommended to verify these properties on the specific sample being used, as impurities can influence the measured values.

References

- 1. (Z)-3,4-dimethylhex-3-ene | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3,4-Dimethylhex-3-ene | C8H16 | CID 3034312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 19550-88-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,4-dimethyl-3-hexene, with a focus on its stereoisomers, (3E)-3,4-dimethylhex-3-ene and (3Z)-3,4-dimethylhex-3-ene. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] It exists as two geometric isomers, the (E)- and (Z)-stereoisomers, arising from the substitution pattern around the carbon-carbon double bond. The physical properties of these isomers are summarized in the table below.

| Property | (3E)-3,4-dimethylhex-3-ene | (3Z)-3,4-dimethylhex-3-ene |

| CAS Number | 19550-88-0[2] | 19550-87-9[1] |

| Molecular Formula | C₈H₁₆[2] | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [2] | 112.21 g/mol [1] |

| Boiling Point | 122 °C[3] | 122 °C |

| Critical Temperature | 299 °C[3] | 299 °C[4] |

| Critical Pressure | 27.0 atm[3] | Not available |

| Density | 0.743 g/cm³ (estimate)[5] | Not available |

| Refractive Index | Not available | 1.419[6] |

Synthesis of Stereoisomers

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound can be achieved through various synthetic routes. Below are representative experimental protocols.

A plausible method for the synthesis of the (E)-isomer involves the Wittig reaction, which is renowned for its ability to form carbon-carbon double bonds with good stereocontrol.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield (3E)-3,4-dimethylhex-3-ene.

The synthesis of the (Z)-isomer can be achieved with high stereoselectivity using the hydroboration-protonolysis of an internal alkyne.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-hexyne (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add a solution of disiamylborane (1.1 equivalents) in THF dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Slowly add glacial acetic acid (3 equivalents) to the reaction mixture.

-

Gently reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by fractional distillation.

Chemical Reactivity

This compound undergoes typical electrophilic addition reactions characteristic of alkenes.

Catalytic hydrogenation of either isomer of this compound yields the saturated alkane, 3,4-dimethylhexane.[7] This reaction proceeds via syn-addition of hydrogen across the double bond.[8]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Seal the flask with a septum and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain 3,4-dimethylhexane.

The reaction of this compound with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism to form 3-chloro-3,4-dimethylhexane.[9] Both the (E)- and (Z)-isomers are expected to yield the same product.[10]

Experimental Protocol:

-

Dissolve this compound (1.0 equivalent) in a non-polar, aprotic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise with stirring.

-

Allow the reaction to proceed at 0 °C and monitor its progress by TLC or GC.

-

Once the reaction is complete, carefully quench any excess HCl by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of (Z)-3,4-dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center (NIST Number: 118862).[1]

-

Infrared (IR) Spectroscopy: The FTIR spectrum of (Z)-3,4-dimethylhex-3-ene has been recorded and is available in spectral databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for distinguishing between the (E)- and (Z)-isomers and for characterizing reaction products.

Applications in Drug Development

While direct applications of this compound in medicinal chemistry are not extensively documented, the alkene functional group is a versatile platform for the synthesis of more complex molecules with potential biological activity. Derivatives of alkenes are explored for a wide range of pharmacological activities. For instance, the introduction of various functional groups through reactions at the double bond can lead to compounds with potential anticancer, anti-inflammatory, or other therapeutic properties. Further research into the derivatization of this compound could unveil novel compounds with interesting biological profiles.

References

- 1. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 2. (E)-3,4-Dimethylhex-3-ene | C8H16 | CID 3034312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3,4-dimethylhex-3-ene | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3,4-dimethylhex-3-ene [stenutz.eu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethylhex-3-en-2-one | C8H14O | CID 3032731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Z)-3,4-Dimethylhex-3-ene-2,5-dione|140.18 g/mol [benchchem.com]

An In-depth Technical Guide to the Synthesis and Properties of 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexene is a tetrasubstituted alkene that serves as a valuable building block in organic synthesis. Its discovery and synthesis are rooted in fundamental organic chemistry principles, and its stereoisomers, (E) and (Z), offer distinct spatial arrangements that can influence the properties of larger molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and spectroscopic characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and use in subsequent reactions. The properties of the individual stereoisomers and the common mixture are summarized below.

| Property | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene | (cis + trans)-3,4-dimethyl-3-hexene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol | 112.21 g/mol |

| CAS Number | 19550-88-0 | 19550-87-9 | 30951-95-2 |

| Boiling Point | 122 °C at 760 mmHg | Not explicitly found | 122 °C at 760 mmHg |

| Density | 0.729 g/cm³ | Not explicitly found | 0.729 g/cm³ |

| Refractive Index | 1.4280 | Not explicitly found | 1.419 |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol and the McMurry coupling of 3-pentanone.

Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol

This classical method involves the elimination of a water molecule from the tertiary alcohol, 3,4-dimethyl-3-hexanol, in the presence of an acid catalyst to form the alkene. The reaction typically proceeds through an E1 mechanism, involving a carbocation intermediate. This can lead to a mixture of (E) and (Z) isomers, with the more stable (E) isomer often being the major product due to reduced steric strain.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3,4-dimethyl-3-hexanol, the precursor to this compound, can be achieved via a Grignard reaction.

Synthesis of 3,4-Dimethyl-3-hexanol (Precursor):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3,4-dimethyl-3-hexanol.

Dehydration to this compound:

-

Place the crude 3,4-dimethyl-3-hexanol in a round-bottom flask with a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to facilitate dehydration and distill the resulting alkene product. The distillation temperature should be monitored to collect the fraction corresponding to the boiling point of this compound (approximately 122 °C).

-

The collected distillate can be washed with a saturated sodium bicarbonate solution and then water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and further purified by fractional distillation if necessary to separate the isomers.

McMurry Coupling of 3-Pentanone

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1][2] In the case of this compound, the symmetrical coupling of two molecules of 3-pentanone is an effective approach, particularly for forming the sterically hindered tetrasubstituted double bond. The reaction typically employs a low-valent titanium reagent, generated in situ from a titanium halide and a reducing agent.[1][2]

Experimental Protocol:

A general procedure for the McMurry coupling is as follows:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, inert atmosphere (e.g., argon) flask, suspend anhydrous titanium(III) chloride (TiCl₃) in anhydrous dimethoxyethane (DME). Add a reducing agent, such as zinc-copper couple or lithium aluminum hydride, and reflux the mixture to generate the active low-valent titanium species.

-

Coupling Reaction: To the cooled slurry of the low-valent titanium reagent, add a solution of 3-pentanone in anhydrous DME. The reaction mixture is then refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The product is isolated by extraction with a suitable solvent (e.g., diethyl ether or pentane), followed by drying and removal of the solvent. Purification of the resulting this compound can be achieved by distillation.

Spectroscopic Data

The characterization of this compound and its isomers relies heavily on spectroscopic methods. The following tables summarize key spectroscopic data.

Mass Spectrometry

The mass spectrum of (Z)-3,4-Dimethyl-3-hexene shows a molecular ion peak and characteristic fragmentation patterns.[3]

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 55.8 | [C₃H₅]⁺ |

| 55 | 56.1 | [C₄H₇]⁺ |

| 69 | 100.0 | [C₅H₉]⁺ |

| 83 | 13.0 | [C₆H₁₁]⁺ |

| 97 | 8.6 | [C₇H₁₃]⁺ |

| 112 | 7.0 | [C₈H₁₆]⁺ (Molecular Ion) |

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: A small amount of the volatile liquid is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation prior to analysis.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3,4-Dimethyl-3-hexene exhibits characteristic absorption bands for an alkene.

| Wavenumber (cm⁻¹) | Description |

| ~2960 | C-H stretch (sp³) |

| ~2870 | C-H stretch (sp³) |

| ~1460 | C-H bend (CH₂/CH₃) |

| ~1375 | C-H bend (CH₃) |

| ~1670 (weak) | C=C stretch (tetrasubstituted) |

Note: The C=C stretching vibration for a symmetrically tetrasubstituted alkene is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.

Experimental Protocol for IR Spectroscopy (Neat Liquid):

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Record a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and record the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Group | (Z)-3,4-Dimethyl-3-hexene (Predicted) | (E)-3,4-Dimethyl-3-hexene (Predicted) | Multiplicity |

| CH₃ (alkenyl) | ~1.6 ppm | ~1.6 ppm | s |

| CH₂ | ~2.0 ppm | ~2.0 ppm | q |

| CH₃ (ethyl) | ~1.0 ppm | ~1.0 ppm | t |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | (Z)-3,4-Dimethyl-3-hexene (Predicted) | (E)-3,4-Dimethyl-3-hexene (Predicted) |

| C=C | ~130 ppm | ~130 ppm |

| CH₂ | ~25 ppm | ~25 ppm |

| CH₃ (alkenyl) | ~15 ppm | ~15 ppm |

| CH₃ (ethyl) | ~14 ppm | ~14 ppm |

Note: The chemical shifts of the allylic carbons (CH₂) and the vinylic methyl groups (CH₃) are expected to be slightly different between the (E) and (Z) isomers due to steric effects (the γ-gauche effect in ¹³C NMR), allowing for their differentiation.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Further experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

Conclusion